2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity by interfering with essential metal-dependent processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorophenoxy)methyl]oxirane: Another compound with a similar chlorophenoxy group but different ring structure.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
2-[(2-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to its specific combination of chlorophenyl and oxadiazole moieties, which confer distinct chemical and biological properties. Its dual chlorophenyl groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H10Cl2N2O2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-2-1-5-10(11)15-19-18-14(21-15)9-20-13-8-4-3-7-12(13)17/h1-8H,9H2 |
InChI Key |
XOXPJXUWZXCHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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